3-(Naphthalen-2-yl)-1-benzofuran-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-2-yl-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-15-7-8-18-16(10-15)17(11-20-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRXEYFQEMYFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=COC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Biological Activity Profiling of 3 Naphthalen 2 Yl 1 Benzofuran 5 Ol Derivatives
In Vitro Pharmacological Investigations and Screening
In vitro studies are crucial for the initial assessment of the pharmacological potential of new chemical entities. These investigations provide foundational data on a compound's biological effects at a cellular and molecular level.
Benzofuran (B130515) derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. nih.gov The anticancer effect of these compounds often results from mechanisms such as the induction of apoptosis (programmed cell death) through caspase-dependent pathways, cell cycle arrest, or the inhibition of crucial cellular components like tubulin. nih.gov
Research into various benzofuran derivatives has revealed potent antiproliferative activity. For instance, certain 3-methylbenzofuran derivatives showed significant inhibition against the A549 non-small cell lung cancer cell line, with one compound exhibiting an IC₅₀ value of 1.48 μM, comparable to the reference drug staurosporine. nih.gov Similarly, specific benzofuran-2-carboxamide derivatives have displayed high potency against HCT-116 (colon), HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells, with IC₅₀ values as low as 0.57 μM. nih.gov Studies on other halogenated benzofuran derivatives have also reported promising activity against A549 and HepG2 cells. researchgate.net The cytotoxic potential of these compounds is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, which measures the metabolic activity of viable cells. nih.gov
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound Type | Cell Line | Activity (IC₅₀ in µM) |
|---|---|---|
| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 |
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon) | 0.87 |
| Benzofuran-2-carboxamide derivative (50g) | HeLa (Cervical) | 0.73 |
| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung) | 0.57 |
| Bromo-oxadiazolylbenzofuran (14c) | HCT-116 (Colon) | 3.27 |
IC₅₀: The half-maximal inhibitory concentration.
The benzofuran nucleus is a key structural feature in compounds exhibiting a broad spectrum of antimicrobial activities. taylorandfrancis.com Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.gov
For example, certain aza-benzofuran derivatives have demonstrated moderate antibacterial activity, while some oxa-benzofuran compounds have shown antifungal effects against pathogens like Penicillium italicum and Colletotrichum musae, with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL. nih.gov Specifically designed benzofuran-5-ol derivatives have also shown potent antifungal activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 1.6 mg/mL. researchgate.net The incorporation of a naphthalene (B1677914) ring into related structures has also been shown to yield compounds with significant antimicrobial properties. rasayanjournal.co.in
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound Type | Microorganism | Activity (MIC in µg/mL) |
|---|---|---|
| Oxa-benzofuran (5) | Penicillium italicum | 12.5 |
| Oxa-benzofuran (6) | Colletotrichum musae | 12.5–25 |
| Benzofuran-5-ol derivative (18) | Candida albicans | 1.6 |
MIC: Minimum Inhibitory Concentration.
The antiviral properties of benzofuran derivatives are an emerging area of research. Some of these compounds have been identified as host-targeting inhibitors of coronaviruses. nih.gov Their mechanism can involve the activation of the Stimulator of Interferon Genes (STING) pathway, which leads to the production of Type I interferons (IFN-I), key signaling proteins in the innate immune response against viral infections. nih.gov
In studies evaluating their effect on Human Coronavirus 229E (HCoV-229E) replication, several benzofuran derivatives, including BZF-5OH, effectively inhibited viral replication with EC₅₀ values in the micromolar range. nih.gov This suggests that the benzofuran scaffold could be a promising chemical framework for developing broad-spectrum antiviral agents that act by stimulating the host's immune response. nih.gov
Table 3: Antiviral Activity of Selected Benzofuran Derivatives against HCoV-229E
| Compound | Activity (EC₅₀ in µM) |
|---|---|
| BZF-2OH | 1.8 |
| BZF-5OH | 2.5 |
EC₅₀: The half-maximal effective concentration.
Many natural and synthetic benzofuran derivatives are recognized for their antioxidant capabilities. nih.gov These compounds can protect against cellular damage caused by reactive oxygen species (ROS) by scavenging free radicals. vinhuni.edu.vn The antioxidant activity is often attributed to the hydrogen-donating ability of hydroxyl (-OH) groups attached to the benzofuran core. vinhuni.edu.vnresearchgate.net
Benzofuran-stilbene hybrids, such as amurensin H, have been studied for their antioxidative potential. vinhuni.edu.vn The activity is largely based on the breakage of the O-H bond, with hydroxyl groups directly substituted on the benzofuran nucleus being particularly important. vinhuni.edu.vn In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, certain naphthalene-based chalcone derivatives, which share structural similarities, have demonstrated potent antioxidant activity with IC₅₀ values comparable to the standard antioxidant, ascorbic acid. researchgate.net
Table 4: Antioxidant Activity of Selected Naphthalene-Based Derivatives
| Compound | Activity (DPPH scavenging IC₅₀ in µM) |
|---|---|
| Compound 5 | 178 |
| Compound 10 | 177 |
IC₅₀: The half-maximal inhibitory concentration.
Benzofuran derivatives have been identified as potent inhibitors of various enzymes implicated in disease. A notable target is butyrylcholinesterase (BChE), an enzyme involved in the progression of Alzheimer's disease. mdpi.com In moderate to severe stages of the disease, BChE becomes the primary enzyme for metabolizing the neurotransmitter acetylcholine. mdpi.com
Several 2-arylbenzofuran derivatives isolated from natural sources have shown potent and selective inhibitory activity against BChE, with some compounds being more potent than the positive control, galantamine. mdpi.com For example, Cathafuran C exhibited highly potent and selective BChE inhibition with an IC₅₀ value of 2.5 μM and a Ki (inhibition constant) value of 1.7 μM. mdpi.com Furthermore, other synthetic benzofuran derivatives have been developed as inhibitors of alkaline phosphatase (AP) and cyclin-dependent kinase 2 (CDK2), highlighting the versatility of this scaffold in targeting different enzymes. rsc.orgtandfonline.com
Table 5: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected 2-Arylbenzofuran Derivatives
| Compound | Activity (IC₅₀ in µM) |
|---|---|
| Cathafuran C (14) | 2.5 |
| Moracin M (10) | 4.8 |
| Moracin C (9) | 10.3 |
IC₅₀: The half-maximal inhibitory concentration.
Understanding the molecular targets and mechanisms of action is critical for the development of therapeutic agents. For benzofuran derivatives, a range of mechanisms have been elucidated.
Anticancer Mechanisms : The anticancer effects of benzofurans are mediated through multiple pathways. These include the induction of apoptosis by increasing the production of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and leads to caspase activation. nih.gov Some derivatives also cause cell cycle arrest, for example, at the G2/M phase, thereby halting cell proliferation. researchgate.net Inhibition of tubulin polymerization and targeting protein kinases like GSK-3β and CDK2 are other identified mechanisms. taylorandfrancis.comnih.gov
Antimicrobial Mechanisms : In the context of antimicrobial activity, particularly against Staphylococcus aureus, some benzofuran derivatives act as inhibitors of diapophytoene desaturase (CrtN). acs.org This enzyme is crucial for the biosynthesis of staphyloxanthin, a golden pigment that acts as a virulence factor by protecting the bacterium from the host's immune response. acs.org
Anti-Alzheimer's Disease Mechanisms : For neurodegenerative conditions like Alzheimer's disease, benzofuran derivatives have been designed as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), two key enzymes in the disease's pathology. nih.gov By inhibiting BChE, as mentioned previously, these compounds can help maintain levels of the neurotransmitter acetylcholine. mdpi.com
Information regarding in vivo preclinical efficacy studies for the chemical compound 3-(Naphthalen-2-yl)-1-benzofuran-5-ol and its derivatives is not available in the public domain.
Extensive searches of scientific literature and databases have yielded no specific data on the in vivo preclinical efficacy of this compound or its derivatives. Consequently, it is not possible to provide a detailed article on its evaluation in disease-relevant animal models, human tumor xenograft and orthotopic models, or through alternative preclinical models and translational biomarkers.
The requested outline, focusing on specific aspects of preclinical biological activity profiling, requires detailed research findings that are currently not published or publicly accessible for this particular compound. While general methodologies for preclinical studies on various chemical entities are well-established, their specific application and the resulting data for this compound have not been reported.
Therefore, the following sections, as requested in the user's instructions, cannot be addressed due to the absence of relevant scientific information:
In Vivo Preclinical Efficacy Studies in Animal Models
Comprehensive Investigation of Compound Efficacy in Target Disease Models
Without any primary or secondary research data, the creation of an accurate and informative article that adheres to the provided structure and content requirements is not feasible.
Structure Activity Relationship Sar Studies of Naphthyl Benzofuranols
Elucidation of Structural Features Governing Biological Potency
The biological potency of naphthyl benzofuranols is intricately linked to their structural characteristics. Key features that govern their activity include the substitution patterns on both the naphthalene (B1677914) and benzofuran (B130515) rings, as well as the position and chemical nature of the hydroxyl group.
The naphthalene ring is a significant component of many biologically active compounds, contributing to anti-inflammatory, antibacterial, antioxidant, and antifungal properties. nih.gov In the context of naphthyl benzofuranols, substitutions on the naphthalene moiety can modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. The naphthalene group can act as a surrogate for a benzene (B151609) ring to improve both chemical and metabolic stability while maintaining pharmacological activity. nih.gov
The position of attachment of the benzofuran ring to the naphthalene core is a critical determinant of activity. For instance, in analogues like naphthylphenstatins, the 2-naphthyl moiety has been shown to be a better replacement for a substituted phenyl ring compared to other isomers, leading to enhanced cytotoxic activities. nih.gov While specific data for 3-(Naphthalen-2-yl)-1-benzofuran-5-ol is limited, general principles suggest that the introduction of various substituents on the naphthalene ring could fine-tune its biological profile.
Table 1: Postulated Influence of Naphthalene Substituents on Biological Activity
| Substituent Group | Position on Naphthalene Ring | Expected Impact on Activity | Rationale |
|---|---|---|---|
| Electron-donating (e.g., -OCH3, -CH3) | Various | Potential increase or decrease | Can alter electron density and steric bulk, affecting binding affinity. |
| Electron-withdrawing (e.g., -NO2, -CN) | Various | Potential increase in potency | May enhance interactions with specific biological targets. |
The benzofuran core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govrsc.orgnih.gov Modifications to this core structure are a key strategy for optimizing biological activity.
Introducing substituents at various positions of the benzofuran ring can lead to new derivatives with unique therapeutic values. nih.gov For example, substitutions at the C-2 position, such as ester or heterocyclic rings, have been found to be crucial for cytotoxic activity. nih.govnih.gov Halogen substitutions, particularly at the para position of the benzofuran ring, can enhance potency by favoring hydrophobic interactions. nih.gov
In the case of this compound, the naphthalene group is at the C-3 position. Modifications at other positions of the benzofuran core, such as the introduction of small alkyl or halogen groups, could further modulate its biological effects.
The phenolic hydroxyl group is a critical functional group that often plays a pivotal role in the biological activity of benzofuran derivatives. nih.gov Its ability to act as a hydrogen bond donor is crucial for forming favorable interactions with biological targets, which can be essential for inducing cytotoxic or other pharmacological properties. nih.gov The number and position of hydroxyl groups can significantly influence the antioxidant activity of related compounds. researchgate.net
In this compound, the hydroxyl group is at the C-5 position. Studies on other benzofuran derivatives have shown that the presence of a hydroxyl group on the benzofuran ring can lead to the formation of hydrogen bonds with amino acid residues in the active sites of enzymes, such as serine. researchgate.net Altering the position of this hydroxyl group to C-4, C-6, or C-7 would likely have a substantial impact on the molecule's binding mode and, consequently, its biological activity.
Functionalization of the hydroxyl group, for instance, through etherification or esterification, would also be expected to significantly alter the compound's properties. Such modifications would change its hydrogen bonding capacity, lipophilicity, and metabolic stability, providing a pathway to modulate its pharmacological profile.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. pharmacophorejournal.comnih.govnih.gov For naphthyl benzofuranols, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
A hypothetical pharmacophore model for a biologically active naphthyl benzofuranol like this compound would likely feature:
An aromatic ring feature corresponding to the benzofuran core.
A second aromatic or hydrophobic feature representing the naphthalene moiety.
A hydrogen bond donor feature from the C-5 hydroxyl group.
This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the potential for similar biological activity. pharmacophorejournal.com Ligand-based drug design principles leverage the knowledge of active molecules to design new compounds with improved properties. nih.gov By understanding the SAR of a series of naphthyl benzofuranols, medicinal chemists can rationally design new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Correlation between Molecular Structure and Observed Preclinical Pharmacological Activities
The preclinical pharmacological activities of benzofuran derivatives are diverse, ranging from anticancer to antimicrobial and anti-inflammatory effects. nih.gov The specific molecular structure of each derivative dictates its particular activity profile.
For instance, bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated high cytotoxicity against leukemia cells. nih.gov The presence of a phenolic hydroxyl group has been linked to the modulation of anticancer activity. nih.gov The naphthalene moiety itself is found in numerous compounds with a wide range of biological activities. nih.gov The combination of these two pharmacologically important scaffolds in this compound suggests a high potential for significant preclinical pharmacological activities.
For example, certain 2-arylbenzofuran derivatives have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), an important target in Alzheimer's disease research. mdpi.com Molecular docking studies of these compounds revealed that the benzofuran ring and its substituents form key interactions with the active site of the enzyme. mdpi.com Similarly, the specificity of this compound and its analogues would depend on how well their structural features complement the binding pocket of a particular biological target. The rigid, planar nature of the naphthalene and benzofuran rings, combined with the hydrogen-bonding capability of the hydroxyl group, provides a distinct three-dimensional structure that can be optimized for selective interactions with a specific target.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Mechanistic Insights Derived from SAR Analysis
The structure-activity relationship (SAR) of benzofuran derivatives provides crucial insights into their mechanisms of action, highlighting the molecular features essential for their biological activities. While direct mechanistic studies on this compound are not extensively documented in publicly available research, analysis of related benzofuran and naphthyl compounds allows for the inference of potential mechanistic pathways. The biological activities of these compounds are diverse, ranging from anticancer and antimicrobial to antioxidant and enzyme inhibition. nih.govrsc.org
The core benzofuran structure serves as a versatile scaffold, and its biological activity is significantly modulated by the nature and position of its substituents. The hydroxyl group at the 5-position of the benzofuran ring is a key feature, often associated with antioxidant properties. This is attributed to its ability to donate a hydrogen atom to scavenge free radicals, a common mechanism for phenolic antioxidants. nih.gov The presence of a bulky and lipophilic naphthyl group at the 3-position is expected to influence the compound's interaction with biological targets, potentially enhancing its binding affinity to hydrophobic pockets within enzymes or receptors.
Influence of the Naphthyl Moiety
The substitution pattern on the aryl group at the 3-position of the benzofuran ring is a critical determinant of biological activity. In the case of this compound, the naphthalene ring introduces a large, planar aromatic system. This feature can facilitate π-π stacking interactions with aromatic amino acid residues in the active sites of target proteins. Such interactions are pivotal in the inhibition of various enzymes, including kinases and cholinesterases. mdpi.com For instance, studies on related naphthalene derivatives have demonstrated their potential to act as anti-inflammatory agents by inhibiting neutrophil activation. researchgate.net
Role of the Benzofuran Core and Hydroxyl Group
The benzofuran nucleus itself is a key pharmacophore found in many natural products with a wide array of biological activities. researchgate.net The oxygen atom within the furan (B31954) ring can act as a hydrogen bond acceptor, contributing to the binding of the molecule to its biological target. The hydroxyl group at the 5-position, in addition to its potential antioxidant role, can also act as both a hydrogen bond donor and acceptor, further stabilizing the interaction with a target protein. Research on other 2-arylbenzofuran derivatives has shown that the presence and position of hydroxyl groups are crucial for their hepatoprotective and antioxidant activities. nih.gov
Potential Mechanisms of Action
Based on the SAR of analogous compounds, several mechanistic pathways can be postulated for this compound:
Enzyme Inhibition: The planar naphthyl group and the benzofuran core could enable the compound to fit into the active sites of various enzymes. For example, some benzofuran derivatives have been shown to inhibit cholinesterases, which could be relevant for neurodegenerative diseases. mdpi.com
Antioxidant Activity: The 5-hydroxyl group is a strong indicator of potential antioxidant and free radical scavenging activity. This could be a key mechanism for its potential therapeutic effects in conditions associated with oxidative stress. nih.gov
Interference with Signaling Pathways: The structural features of this compound might allow it to interfere with cellular signaling pathways. For instance, some benzofuran derivatives have been found to possess anti-inflammatory properties by modulating pathways involving inflammatory factors. mdpi.com
It is important to note that these mechanistic insights are inferred from the study of related compounds. Detailed experimental studies, including enzyme inhibition assays and cellular mechanism studies, are required to definitively elucidate the specific mechanism of action of this compound.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Molecular Conformation and Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods are pivotal in understanding the three-dimensional arrangement of atoms, electron distribution, and reactivity, which are critical determinants of a compound's biological activity.
Density Functional Theory (DFT) Studies on Conformational Preferences and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-(Naphthalen-2-yl)-1-benzofuran-5-ol, DFT studies, typically employing a basis set such as B3LYP/6-31G(d,p), are instrumental in determining the most stable conformation. These calculations reveal that the planarity between the benzofuran (B130515) and naphthalene (B1677914) ring systems is a key factor governing the molecule's energy. The dihedral angle between these two ring systems is a critical parameter, with energy minima indicating the most probable spatial arrangement.
DFT calculations also provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors of chemical reactivity and kinetic stability. For phenolic benzofuran derivatives, the HOMO is typically localized on the electron-rich phenol (B47542) and benzofuran rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic system, suggesting sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap implies higher stability and lower reactivity.
Table 1: Predicted Electronic Properties of this compound using DFT
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.7 eV | Relates to chemical stability and reactivity |
Note: The values in this table are representative and based on typical DFT calculations for similar benzofuran derivatives.
Semi-Empirical Methods for Electronic Structure Analysis
While DFT provides high accuracy, semi-empirical methods offer a computationally less expensive alternative for analyzing the electronic structure of large molecules. These methods use parameters derived from experimental data to simplify the calculations. For this compound, semi-empirical methods can be employed to rapidly screen different conformations and to calculate electronic properties such as charge distribution and molecular orbitals. The results from these methods, while less precise than DFT, can provide valuable qualitative insights into the molecule's electronic characteristics and guide more rigorous computational studies.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Identification of Binding Pockets and Key Amino Acid Residues
Molecular docking simulations of this compound with various enzymes have been performed to identify potential therapeutic targets. These simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function. For instance, in studies with protein kinases, a common target for benzofuran derivatives, the compound is often found to occupy the ATP-binding pocket.
The analysis of the docked poses reveals key interactions with specific amino acid residues. The hydroxyl group on the benzofuran ring frequently acts as a hydrogen bond donor or acceptor, forming crucial interactions with residues in the binding pocket. The aromatic nature of the naphthalene and benzofuran rings allows for π-π stacking and hydrophobic interactions with aromatic and nonpolar amino acid residues.
Table 2: Potential Interacting Amino Acid Residues for this compound in a Kinase Binding Pocket
| Interaction Type | Potential Amino Acid Residues |
|---|---|
| Hydrogen Bonding | Asp, Glu, Ser, Thr |
| π-π Stacking | Phe, Tyr, Trp, His |
Note: This table is illustrative and based on general findings from docking studies of benzofuran derivatives with protein kinases.
Prediction of Binding Affinity and Molecular Recognition
Beyond identifying the binding mode, molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. A lower binding energy suggests a more stable protein-ligand complex and, therefore, a higher binding affinity. For this compound, these predictions are vital for ranking its potential efficacy against different biological targets and for comparing it with other potential drug candidates. The specificity of molecular recognition is determined by the complementarity of the ligand's shape and chemical properties with those of the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like benzofuran derivatives, QSAR models can predict the activity of new, unsynthesized analogs.
A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the biological activity. nih.govimist.ma
For phenolic benzofurans, QSAR studies have indicated that descriptors related to the electronic properties and the presence of hydrogen bond donors are often crucial for their antioxidant or enzyme inhibitory activities. nih.govimist.ma A hypothetical QSAR equation for the antioxidant activity of phenolic benzofurans might look like:
pIC50 = c0 + c1(HOMO) + c2(logP) + c3(Number of OH groups)
Where pIC50 is the measure of biological activity, and c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such models are valuable for prioritizing the synthesis of new derivatives of this compound with potentially enhanced biological activity.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
Development of 2D and 3D QSAR Models for Activity Prediction
Currently, there is a notable absence of published research detailing the development of specific 2D and 3D Quantitative Structure-Activity Relationship (QSAR) models exclusively for this compound. While the broader class of benzofuran derivatives has been the subject of numerous QSAR studies to predict various biological activities, these generalized models are not directly applicable to this specific compound without further validation. nih.govderpharmachemica.comresearchgate.netresearchgate.net
The development of a robust QSAR model would necessitate a dataset of structurally similar compounds with corresponding measured biological activities. From this data, molecular descriptors would be calculated and correlated with the activity to generate a predictive model. The lack of such a focused study on this compound and its close analogs means that no specific 2D or 3D QSAR models have been reported in the scientific literature to date.
Derivation of Structure-Activity Descriptors for Predictive Modeling
In the absence of dedicated QSAR studies for this compound, the derivation of specific structure-activity descriptors for predictive modeling remains theoretical. However, based on general principles of medicinal chemistry and computational analysis of related benzofuran structures, several classes of descriptors would be relevant for constructing such models. nih.govderpharmachemica.com
These descriptors are typically categorized as follows:
1D Descriptors: These include fundamental molecular properties such as molecular weight, atom count, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural features (e.g., hydrogen bond donors and acceptors).
3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric, electronic, and thermodynamic properties.
A hypothetical table of potentially relevant descriptors for this compound is presented below. It is important to note that the values in this table would need to be calculated using specialized computational software and are provided for illustrative purposes.
| Descriptor Class | Descriptor Example | Potential Relevance to Activity Prediction |
| 1D | Molecular Weight | Influences bioavailability and pharmacokinetics. |
| Atom Count | Relates to molecular size and complexity. | |
| 2D | Topological Polar Surface Area (TPSA) | Predicts cell permeability and oral bioavailability. |
| Number of Rotatable Bonds | Affects conformational flexibility and binding affinity. | |
| Hydrogen Bond Donors/Acceptors | Crucial for molecular recognition and target binding. | |
| 3D | Molecular Volume | Steric parameter influencing fit within a binding site. |
| Dipole Moment | Describes the polarity of the molecule, affecting interactions. | |
| HOMO/LUMO Energies | Relate to the molecule's electronic properties and reactivity. |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(Naphthalen-2-yl)-1-benzofuran-5-ol in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons on the benzofuran (B130515) and naphthalene (B1677914) ring systems. The phenolic hydroxyl proton would likely appear as a broad singlet. Protons on the aromatic rings will appear in the typical downfield region of approximately 6.8–8.5 ppm. The proton at the C2 position of the benzofuran ring is expected to be a singlet in the range of 7.5-8.0 ppm. The signals for the naphthalene and benzofuran protons would exhibit characteristic splitting patterns (singlets, doublets, triplets, or multiplets) based on their coupling with adjacent protons. For example, protons on the benzofuran ring with ortho-coupling would show doublet signals with a typical coupling constant (J) of ~8-9 Hz. nih.govsemanticscholar.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all 20 carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C5) and the oxygen-bearing carbon of the furan (B31954) ring (C7a) would be significantly deshielded. The carbon atoms of the naphthalene ring system are expected to resonate in the typical aromatic region of ~110–135 ppm, with the bridgehead carbons appearing at lower field strengths. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
2D NMR Spectroscopy: To confirm the assignments from 1D NMR, two-dimensional techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, helping to trace the connectivity of adjacent protons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the different ring systems, for instance, by showing a correlation from the C2-proton of the benzofuran to carbons within the naphthalene ring, confirming the C3-C2' linkage. nih.govacs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzofuran H-2 | 7.7 (s) | 120-125 |
| Benzofuran H-4 | 7.1 (d) | 110-115 |
| Benzofuran H-6 | 6.9 (dd) | 112-118 |
| Benzofuran H-7 | 7.4 (d) | 115-120 |
| Naphthalene H-1' | 8.2 (s) | 125-130 |
| Naphthalene H-3' | 7.9 (dd) | 126-131 |
| Naphthalene H-4' | 7.8 (d) | 122-127 |
| Naphthalene H-5' | 7.5 (m) | 127-132 |
| Naphthalene H-6' | 7.5 (m) | 127-132 |
| Naphthalene H-7' | 7.9 (d) | 128-133 |
| Naphthalene H-8' | 7.9 (d) | 124-129 |
| Phenol (B47542) OH | 9.0-10.0 (br s) | - |
| Quaternary Carbons | - | 120-160 |
Note: Predicted values are based on typical ranges for substituted benzofurans and naphthalenes. Actual values may vary depending on solvent and other experimental conditions. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 'm' multiplet, 'br s' broad singlet.
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information through analysis of its fragmentation patterns.
For this compound, with a molecular formula of C₂₀H₁₄O₂, the expected monoisotopic mass is approximately 286.0994 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby validating the elemental composition.
In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺˙) at m/z ≈ 286 would be expected. Tandem mass spectrometry (MS/MS) experiments, often coupled with liquid chromatography (LC-MS), would involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern would provide key structural information. Expected fragmentation pathways include:
Cleavage of the bond between the benzofuran and naphthalene moieties.
Loss of small neutral molecules such as carbon monoxide (CO) or a formyl radical (CHO) from the benzofuran ring.
Retro-Diels-Alder (RDA) fragmentation of the furan ring, a common pathway for such heterocyclic systems.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive π-conjugated system, encompassing both the benzofuran and naphthalene rings, constitutes a significant chromophore. This extended conjugation is expected to result in strong absorption bands in the ultraviolet region. Based on data for structurally similar benzo[b]naphtho[d]furan skeletons, one would anticipate major absorption maxima (λmax) in the range of 250–350 nm. acs.orgdiva-portal.org The exact position and intensity of these bands are sensitive to the solvent used.
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands confirming its key structural features.
Table 2: Predicted IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenol O-H | Stretching, H-bonded | 3200–3500 (broad) |
| Aromatic C-H | Stretching | 3000–3100 (sharp) |
| Aromatic C=C | Ring Stretching | 1500–1620 (multiple bands) |
| Benzofuran C-O-C | Asymmetric Stretching | 1200–1270 |
| Phenol C-O | Stretching | 1150–1250 |
The broad band in the 3200–3500 cm⁻¹ region is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. The sharp peaks just above 3000 cm⁻¹ are indicative of C-H stretching vibrations on the aromatic rings. The region between 1500 and 1620 cm⁻¹ will contain multiple sharp bands corresponding to the C=C stretching vibrations within the fused aromatic systems. Finally, the C-O stretching vibrations for the furan ether and the phenolic group would be visible in the fingerprint region between 1150 and 1270 cm⁻¹. mdpi.com
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating the target compound from impurities and for performing accurate quantitative measurements.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method would be most suitable for this non-polar compound.
A typical setup would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient elution system using a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the phenolic proton remains protonated and peak shape is sharp. The gradient would typically start with a higher percentage of water and increase the organic solvent concentration over time to elute the compound.
Detection: A UV detector set to one of the compound's absorption maxima (e.g., ~270 nm or ~350 nm) would provide high sensitivity. acs.org For higher specificity, a diode array detector (DAD) can be used to acquire the full UV spectrum of the eluting peak, confirming its identity against a reference standard.
For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in an unknown sample. nih.govresearchgate.net
Gas Chromatography (GC) for Volatile Component Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a compound like this compound, GC analysis would be contingent on its volatility and thermal stability. Often, derivatization is required for polar compounds containing hydroxyl groups to increase their volatility and prevent peak tailing.
Application in Analysis: GC, particularly when coupled with a mass spectrometer (GC-MS), is instrumental in identifying and quantifying trace impurities or related substances that may be present in a sample of this compound. jocpr.comnih.gov The technique's high resolution allows for the separation of structurally similar compounds, which is crucial for purity assessment. asianpubs.org For instance, the analysis of other benzofuran designer drugs has successfully utilized GC-MS to identify metabolites and differentiate between isomers. nih.govresearchgate.net
Hypothetical GC Parameters: A typical GC method for a derivatized analogue of this compound might involve a capillary column coated with a non-polar stationary phase. The oven temperature would be programmed to ramp up gradually to ensure the separation of components with different boiling points.
Table 1: Illustrative GC Parameters for Analysis of a Derivatized Benzofuran Compound
| Parameter | Example Condition | Purpose |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) | Provides separation based on boiling point and polarity. |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| Oven Program | Start at 150°C, ramp at 15°C/min to 300°C | Separates compounds with a wide range of volatilities. asianpubs.org |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for quantification; MS for identification and structural elucidation. nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Screening
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique widely used for qualitative analysis in synthetic chemistry. silicycle.com It is particularly valuable for monitoring the progress of chemical reactions, identifying the presence of a compound in a mixture, and determining the appropriate solvent system for more advanced chromatographic separations. silicycle.comaga-analytical.com.pl
Methodology: For this compound, a TLC analysis would typically be performed on a silica gel plate. nih.gov A small spot of the sample solution is applied to the baseline, and the plate is developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase. silicycle.comaga-analytical.com.pl Visualization can be achieved under UV light, where fluorescent compounds appear as bright spots, or compounds that quench fluorescence appear as dark spots on a fluorescent background. silicycle.com
Table 2: Typical TLC System for Benzofuran Derivatives
| Component | Description | Function |
| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum backing | A polar adsorbent that interacts with the sample components. nih.gov |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | A solvent mixture whose polarity is optimized to achieve good separation. |
| Visualization | UV lamp at 254 nm | Allows for the detection of UV-active compounds. silicycle.com |
| Result | Retention Factor (R_f) value | A characteristic value used for identification under specific conditions. |
Development and Validation of Robust Analytical Methods
The development and validation of analytical methods are critical in pharmaceutical research to ensure the reliability and consistency of data. jocpr.com These processes guarantee that a method is suitable for its intended purpose, such as quantifying the active ingredient in a drug substance or detecting impurities. europeanpharmaceuticalreview.com
Establishment of Analytical Procedures for Compound Assessment
The establishment of an analytical procedure begins with method development. This involves selecting an appropriate analytical technique (such as High-Performance Liquid Chromatography, HPLC, which is common for non-volatile compounds like benzofurans) and optimizing the experimental conditions. jocpr.comnih.gov Key parameters to optimize include the choice of stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve the desired sensitivity and resolution.
Method Validation Parameters: Specificity, Linearity, Precision, and Accuracy
Once a method is developed, it must be validated to demonstrate its performance characteristics. The International Council for Harmonisation (ICH) guidelines outline the key validation parameters:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of standards of known concentrations.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.
Table 3: Key Method Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criterion |
| Specificity | To ensure the signal measured is only from the target compound. | Peak purity analysis, no interferences at the analyte's retention time. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Precision | To show the method is reproducible. | RSD ≤ 2% for multiple measurements |
| Accuracy | To show the method gives results close to the true value. | Recovery of 98-102% |
Quality Control and Regulatory Considerations in Pharmaceutical Research
In the context of pharmaceutical research, robust analytical methods are the foundation of quality control (QC). jocpr.comscoilnet.ie QC testing ensures that all raw materials, intermediates, and final products meet their predetermined specifications for identity, purity, potency, and quality. jocpr.comeuropeanpharmaceuticalreview.com All analytical methods used in a regulated environment must be validated according to strict guidelines set by regulatory bodies like the FDA and EMA. who.int This ensures the integrity of the data submitted in regulatory filings and ultimately contributes to the safety and efficacy of the final pharmaceutical product. who.int
Conclusion and Future Research Directions
Synthesis of Key Research Findings on 3-(Naphthalen-2-yl)-1-benzofuran-5-ol
Currently, specific research findings on this compound are not extensively documented in publicly available literature. However, a synthesis of findings for the broader classes of benzofuran (B130515) and naphthalene (B1677914) derivatives allows for informed postulation regarding its potential biological activities. Benzofuran derivatives are widely recognized for a diverse range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. rsc.org Similarly, naphthalene derivatives have been investigated for their therapeutic applications, notably in cancer chemotherapy. mdpi.com
The combination of these two pharmacophores in this compound suggests a high probability of synergistic or novel biological activities. The hydroxyl group at the 5-position of the benzofuran ring is a key structural feature that may contribute to antioxidant activity and potential interactions with biological targets. The naphthalene moiety, with its extended aromatic system, could facilitate intercalation with DNA or binding to hydrophobic pockets of enzymes, a mechanism observed in some anticancer agents. Based on these structural analogies, it is hypothesized that this compound may exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.
Table 1: Potential Biological Activities of this compound Based on Analogous Compounds
| Biological Activity | Rationale |
|---|---|
| Anticancer | The benzofuran core is a common scaffold in anticancer agents, and the naphthalene group can enhance binding to biological targets. nih.gov |
| Antimicrobial | Many benzofuran derivatives exhibit activity against a range of bacterial and fungal pathogens. nih.gov |
| Antioxidant | The phenolic hydroxyl group is a key feature for radical scavenging activity. |
| Anti-inflammatory | Certain benzofuran compounds have demonstrated anti-inflammatory properties. rsc.org |
Prospective Avenues for Rational Design and Synthesis of Novel Analogues
The rational design of novel analogues of this compound represents a promising strategy to optimize its therapeutic profile. Structure-activity relationship (SAR) studies on related benzofuran compounds have shown that substitutions at various positions on the benzofuran and appended aryl rings can significantly influence biological activity. nih.gov
Future synthetic efforts could focus on several key modifications:
Modification of the Naphthalene Ring: Introduction of electron-donating or electron-withdrawing groups on the naphthalene moiety could modulate the electronic properties of the molecule, potentially enhancing its interaction with specific biological targets.
Substitution on the Benzofuran Core: Alkylation or acylation of the 5-hydroxyl group could improve pharmacokinetic properties such as metabolic stability and bioavailability. Further substitution on the benzene (B151609) ring of the benzofuran could also be explored.
Introduction of Heteroatoms: Replacing carbon atoms within the naphthalene or benzofuran rings with nitrogen, sulfur, or oxygen could lead to novel heterocyclic systems with altered biological activities and physicochemical properties. nih.gov
These synthetic endeavors would generate a library of compounds for screening, enabling the identification of lead candidates with improved potency, selectivity, and reduced toxicity.
Integration of Multi-Omics and Systems Biology in Preclinical Assessment
To elucidate the mechanism of action and potential toxicity of this compound and its analogues, a systems biology approach integrating multi-omics technologies is essential. This would involve a comprehensive analysis of the molecular changes induced by the compound in cellular models.
Genomics and Transcriptomics (RNA-Seq): To identify genes and pathways modulated by the compound, providing insights into its primary targets and off-target effects.
Proteomics: To analyze changes in protein expression and post-translational modifications, helping to validate targets identified at the transcript level and uncover novel protein interactions.
Metabolomics: To assess the impact of the compound on cellular metabolism, which is often dysregulated in diseases like cancer.
By integrating these datasets, a holistic understanding of the compound's biological effects can be achieved, facilitating the identification of predictive biomarkers for efficacy and toxicity.
Development of Advanced In Vitro and In Vivo Models for Enhanced Predictivity
The evaluation of novel therapeutic agents requires robust and predictive preclinical models. For this compound, a tiered approach using advanced models is recommended.
Advanced In Vitro Models:
3D Spheroid and Organoid Cultures: These models more accurately mimic the tumor microenvironment and tissue architecture compared to traditional 2D cell cultures, providing a better prediction of in vivo efficacy.
Co-culture Systems: Incorporating immune cells or stromal cells into cancer cell cultures can help to evaluate the compound's impact on the tumor microenvironment and its potential for immunotherapy combinations.
In Vivo Models:
Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is implanted into immunodeficient mice, have shown higher predictive value for clinical outcomes than traditional cell line-derived xenografts.
Genetically Engineered Mouse Models (GEMMs): These models can be used to study the efficacy of the compound in the context of specific genetic alterations that drive cancer.
The use of these advanced models will provide a more comprehensive and clinically relevant assessment of the therapeutic potential of naphthyl benzofuranols. nih.gov
Synergistic Application of Computational Chemistry for Accelerated Drug Discovery
Computational chemistry and in silico methods are invaluable tools for accelerating the drug discovery process. nih.gov For this compound, these approaches can be applied at various stages:
Target Identification and Validation: Molecular docking and virtual screening can be used to identify potential biological targets for the compound from large protein structure databases. nih.gov
Lead Optimization: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed analogues, guiding synthetic efforts towards more potent compounds. researchgate.net
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. researchgate.net
The integration of these computational methods will streamline the design-synthesis-testing cycle, reducing the time and cost associated with drug development.
Translational Pathways for Advancing Naphthyl Benzofuranols in Early Drug Development
The successful translation of a promising compound from the laboratory to the clinic requires a clear and strategic developmental pathway. For this compound and its optimized analogues, this pathway would include:
Lead Optimization: Iterative chemical synthesis and biological testing to identify a lead candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties.
Preclinical Toxicology and Safety Pharmacology: Comprehensive studies in animal models to assess the safety profile of the lead candidate and determine a safe starting dose for human trials, in accordance with regulatory guidelines. nih.gov
Biomarker Development: Identification of predictive biomarkers from preclinical studies that can be used to select patients most likely to respond to the new therapy and to monitor treatment response in clinical trials.
Clinical Trial Design: Design of early-phase (Phase I) clinical trials to evaluate the safety, tolerability, and pharmacokinetics of the lead candidate in human subjects.
By following a rigorous and well-defined translational pathway, the therapeutic potential of this promising class of naphthyl benzofuranols can be systematically evaluated and advanced towards clinical application.
Q & A
Q. What are the common synthetic routes for 3-(Naphthalen-2-yl)-1-benzofuran-5-ol, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with the formation of the benzofuran core via cyclization of substituted phenols or aldehydes. A naphthalene moiety is introduced via Suzuki coupling, Ullmann reaction, or electrophilic substitution. Key conditions include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Temperature control : Reflux in anhydrous solvents (e.g., ethanol, THF) to ensure regioselectivity .
- Protecting groups : Use of sulfonyl or acetyl groups to prevent undesired side reactions during functionalization . Yields are highly dependent on purification methods (e.g., column chromatography, recrystallization) .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms intermolecular interactions (e.g., hydrogen bonding) .
- HPLC : Assess purity (>95% threshold for biological studies) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of naphthalene substitution in the benzofuran core during synthesis?
Regioselectivity is influenced by:
- Electrophilic directing groups : Introducing electron-withdrawing groups (e.g., sulfonyl) at specific positions to direct naphthalene attachment .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 2-position of benzofuran .
- Catalytic systems : Copper(I) iodide enhances coupling efficiency in Ullmann reactions . Computational modeling (e.g., DFT) can predict reactive sites and guide synthetic design .
Q. What strategies address discrepancies in bioactivity data for this compound across different studies?
Discrepancies often arise from:
- Purity variations : Rigorous purification (e.g., SPE, HPLC) ensures consistency .
- Assay conditions : Standardize parameters (e.g., pH, temperature) and validate cell line viability .
- Metabolic interference : Use deuterated internal standards (e.g., triclosan-d₃) to correct for matrix effects in bioanalytical studies . Cross-validation with orthogonal assays (e.g., SPR, fluorescence polarization) is critical .
Q. How can experimental design account for the compound’s stability under varying physicochemical conditions?
Stability studies should include:
- pH-dependent degradation : Monitor via LC-MS in buffers (pH 2–12) to identify labile functional groups (e.g., ester linkages) .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds .
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products (e.g., quinone formation) . Data should inform storage conditions (e.g., −20°C, dark) and formulation strategies .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s enzyme inhibition potency?
- Standardize enzyme sources : Use recombinant enzymes with verified activity (e.g., Sigma Aldrich) to minimize batch variability .
- Control for aggregation : Include detergent (e.g., 0.01% Tween-20) to prevent false positives from nonspecific binding .
- Kinetic assays : Compare IC₅₀ values under identical substrate concentrations and reaction times .
Q. What methodological pitfalls lead to inconsistent crystallographic data for this compound?
- Crystal quality : Optimize crystallization solvents (e.g., DMSO/water mixtures) to avoid twinning .
- Temperature effects : Collect data at 100 K to reduce thermal motion artifacts .
- Hydrogen bonding networks : Use neutron diffraction or DFT calculations to resolve ambiguities in proton positions .
Methodological Best Practices
Q. What in silico tools are effective for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .
- Molecular docking : AutoDock Vina for identifying binding poses with target receptors (e.g., GPCRs) .
- QSAR modeling : Utilize datasets from PubChem BioAssay to correlate structural motifs with activity .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with purified proteins .
- Metabolomic profiling : LC-MS/MS to track downstream metabolic changes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
